![molecular formula C14H12ClN3OS B5680413 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and transplant rejection.
Mechanism of Action
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide works by selectively inhibiting JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is primarily expressed in immune cells, including T cells, B cells, and natural killer cells, and plays a critical role in the signaling pathways of various cytokines involved in immune function. By inhibiting JAK3, 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can reduce the production of these cytokines and subsequently suppress the immune response.
Biochemical and Physiological Effects
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to reduce disease severity and delay disease progression. In clinical trials, 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. However, its use in laboratory experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high doses. Additionally, its effects on other members of the Janus kinase family, such as JAK1 and JAK2, should be taken into consideration when interpreting the results of experiments.
Future Directions
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has shown promise as a therapeutic agent for various autoimmune diseases and transplant rejection. However, its long-term safety and efficacy in humans are still being evaluated. Future research should focus on identifying biomarkers that can predict response to 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide and on developing more selective JAK3 inhibitors with improved pharmacokinetic properties. Additionally, 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide may have potential applications in other diseases, such as cancer and infectious diseases, which should be explored further.
Synthesis Methods
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine to form an intermediate, which is then reacted with carbon disulfide to form the thioamide. The final step involves the reaction of the thioamide with N,N-dimethylformamide dimethyl acetal to form 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It works by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can reduce the production of these cytokines and subsequently suppress the immune response.
properties
IUPAC Name |
4-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAEIMVRZTDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
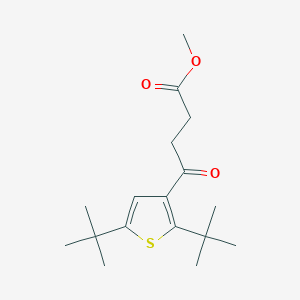
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)
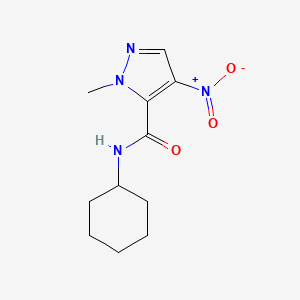
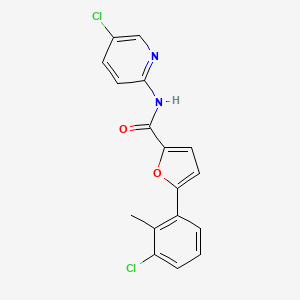
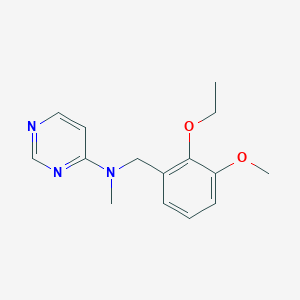
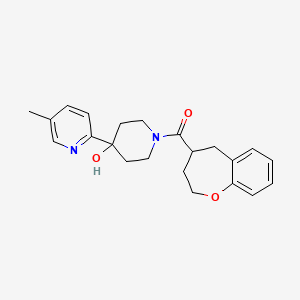
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)